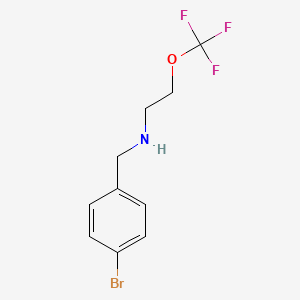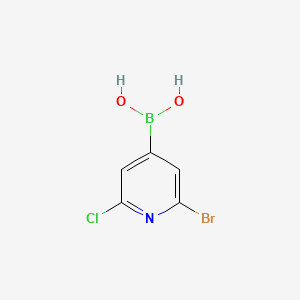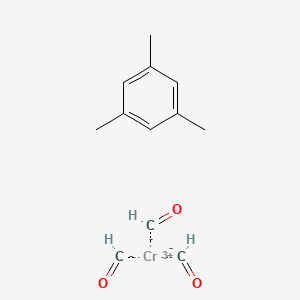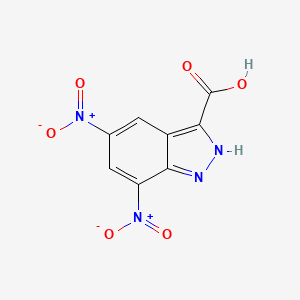![molecular formula C10H12BrNO2 B11757583 [(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
[(3-Bromo-benzyl)-methyl-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Bromo-benzyl)-methyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a bromine atom at the 3-position, a methylamino group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-benzyl)-methyl-amino]-acetic acid typically involves the following steps:
Bromination: The starting material, benzylamine, undergoes bromination to introduce a bromine atom at the 3-position of the benzyl ring.
Methylation: The brominated benzylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The resulting (3-Bromo-benzyl)-methylamine is acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Bromo-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
[(3-Bromo-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of brominated benzyl derivatives with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(3-Bromo-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and the amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in acid-base reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(3-Bromo-benzyl)-methyl-amino]-propionic acid
- **(3-Bromo-benzyl)-ethyl-amino]-acetic acid
- **(3-Chloro-benzyl)-methyl-amino]-acetic acid
Uniqueness
[(3-Bromo-benzyl)-methyl-amino]-acetic acid is unique due to the specific positioning of the bromine atom and the methylamino group, which confer distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilic character, making it more reactive in substitution reactions.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOICKHMAWFBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)

![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)



![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757545.png)
![tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11757546.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11757552.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757555.png)

![(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B11757563.png)
![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)
